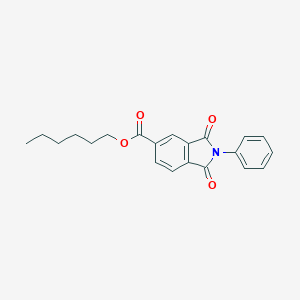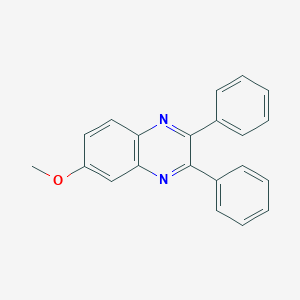![molecular formula C20H10Cl2N2O4 B340367 5,6-dichloro-2-{4'-nitro[1,1'-biphenyl]-4-yl}-1H-isoindole-1,3(2H)-dione](/img/structure/B340367.png)
5,6-dichloro-2-{4'-nitro[1,1'-biphenyl]-4-yl}-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-dichloro-2-(4’-nitrobiphenyl-4-yl)-1H-isoindole-1,3(2H)-dione is a synthetic organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dichloro-2-(4’-nitrobiphenyl-4-yl)-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the nitration of biphenyl derivatives followed by chlorination and cyclization to form the isoindole ring. The reaction conditions often require the use of strong acids, such as sulfuric acid, and chlorinating agents like thionyl chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and chlorination processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5,6-dichloro-2-(4’-nitrobiphenyl-4-yl)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used to replace chlorine atoms.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of chlorine atoms can lead to various functionalized isoindole derivatives.
Scientific Research Applications
5,6-dichloro-2-(4’-nitrobiphenyl-4-yl)-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,6-dichloro-2-(4’-nitrobiphenyl-4-yl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound’s dichloro and nitro groups contribute to its reactivity, allowing it to interact with enzymes and proteins, potentially inhibiting their function. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5,6-dichloro-2-(4’-aminobiphenyl-4-yl)-1H-isoindole-1,3(2H)-dione
- 5,6-dichloro-2-(4’-methylbiphenyl-4-yl)-1H-isoindole-1,3(2H)-dione
- 5,6-dichloro-2-(4’-hydroxybiphenyl-4-yl)-1H-isoindole-1,3(2H)-dione
Uniqueness
5,6-dichloro-2-(4’-nitrobiphenyl-4-yl)-1H-isoindole-1,3(2H)-dione is unique due to the presence of both dichloro and nitro groups, which enhance its reactivity and potential applications. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific research and industrial purposes.
Properties
Molecular Formula |
C20H10Cl2N2O4 |
|---|---|
Molecular Weight |
413.2 g/mol |
IUPAC Name |
5,6-dichloro-2-[4-(4-nitrophenyl)phenyl]isoindole-1,3-dione |
InChI |
InChI=1S/C20H10Cl2N2O4/c21-17-9-15-16(10-18(17)22)20(26)23(19(15)25)13-5-1-11(2-6-13)12-3-7-14(8-4-12)24(27)28/h1-10H |
InChI Key |
WBAOFPXHZVUGGF-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)[N+](=O)[O-])N3C(=O)C4=CC(=C(C=C4C3=O)Cl)Cl |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)[N+](=O)[O-])N3C(=O)C4=CC(=C(C=C4C3=O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Methylpropyl (16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetate (non-preferred name)](/img/structure/B340285.png)
![4-methyl-N-{5-[2-(2-naphthylsulfonyl)ethyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B340288.png)

![3-{[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B340291.png)
![Pentyl 6-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)hexanoate](/img/structure/B340292.png)

![2-[(4-Chlorophenyl)sulfonyl]-4-[(4-fluorobenzoyl)oxy]phenyl 4-fluorobenzoate](/img/structure/B340298.png)

![(4Z)-2-(FURAN-2-YL)-4-[(3-NITROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE](/img/structure/B340302.png)

![9-Methoxyacenaphtho[1,2-b]quinoxaline](/img/structure/B340307.png)


